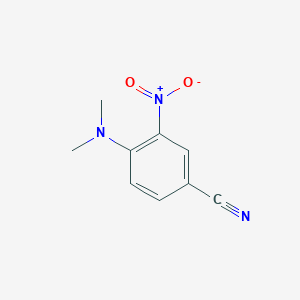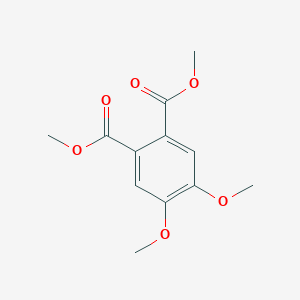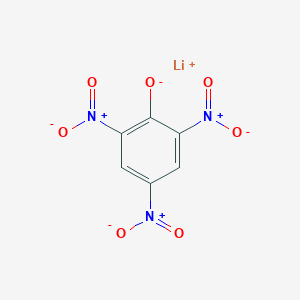
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one, also known as DOB, is a psychoactive drug that belongs to the class of phenethylamines. It is a potent hallucinogen that produces psychedelic effects similar to those of LSD. DOB was first synthesized in 1967 by Alexander Shulgin, a chemist who was interested in exploring the potential of psychoactive compounds.
Wirkmechanismus
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one acts as a partial agonist at the serotonin 5-HT2A receptor, which is located in the prefrontal cortex and other brain regions. Activation of this receptor leads to increased glutamate release and altered neural activity, which is thought to underlie the psychedelic effects of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one and other hallucinogens.
Biochemische Und Physiologische Effekte
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one produces a range of biochemical and physiological effects, including altered perception, mood, and cognition. These effects are thought to be mediated by changes in neural activity in the prefrontal cortex and other brain regions. 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one also increases heart rate, blood pressure, and body temperature, which can be dangerous at high doses.
Vorteile Und Einschränkungen Für Laborexperimente
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one has several advantages for lab experiments, including its potency, selectivity for the 5-HT2A receptor, and ability to produce robust and long-lasting effects. However, 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one is also associated with a high risk of adverse effects, such as cardiovascular toxicity and psychological distress. These limitations must be taken into account when designing and conducting experiments with 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one.
Zukünftige Richtungen
There are several future directions for research on 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one and other hallucinogens. One area of interest is the development of novel compounds that selectively target the 5-HT2A receptor and produce fewer adverse effects. Another direction is the investigation of the therapeutic potential of hallucinogens for the treatment of psychiatric disorders, such as depression and anxiety. Finally, further studies are needed to elucidate the molecular and cellular mechanisms of action of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one and other hallucinogens.
Synthesemethoden
The synthesis of 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one involves the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced to 2,5-dimethoxyphenyl-2-nitropropane, which is subsequently reacted with phenylacetonitrile to form 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one.
Wissenschaftliche Forschungsanwendungen
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one has been used in scientific research to study the effects of hallucinogens on the brain and behavior. Studies have shown that 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one activates the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. 3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one has also been used to investigate the mechanisms of action of other hallucinogens, such as LSD and psilocybin.
Eigenschaften
CAS-Nummer |
18237-57-5 |
|---|---|
Produktname |
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
Molekularformel |
C15H13NO2 |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
3-phenyl-3,4-dihydro-2H-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C15H13NO2/c17-15-12-8-4-5-9-14(12)18-10-13(16-15)11-6-2-1-3-7-11/h1-9,13H,10H2,(H,16,17) |
InChI-Schlüssel |
FNXRXHIGVBYNLC-UHFFFAOYSA-N |
SMILES |
C1C(NC(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
Kanonische SMILES |
C1C(NC(=O)C2=CC=CC=C2O1)C3=CC=CC=C3 |
Synonyme |
3,4-Dihydro-3-phenyl-1,4-benzoxazepin-5(2H)-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Indole, 2-phenyl-3-[(2,4,5-trichlorophenyl)azo]-](/img/structure/B101483.png)
![[4-(2-Furyl)phenyl]methanol](/img/structure/B101486.png)




![3,5,5-Trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B101493.png)





